molecular formula C9H7F3O2 B3058477 Ethanone, 2-hydroxy-1-[4-(trifluoromethyl)phenyl]- CAS No. 89630-28-4

Ethanone, 2-hydroxy-1-[4-(trifluoromethyl)phenyl]-

Cat. No.: B3058477
CAS No.: 89630-28-4
M. Wt: 204.15 g/mol
InChI Key: HVNDDPHQGGNGQI-UHFFFAOYSA-N
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Description

“Ethanone, 2-hydroxy-1-[4-(trifluoromethyl)phenyl]-” is a chemical compound with the molecular formula C9H7F3O2 . It has a molecular weight of 204.15 . The compound is a solid under normal conditions .


Molecular Structure Analysis

The molecular structure of “Ethanone, 2-hydroxy-1-[4-(trifluoromethyl)phenyl]-” consists of a central ethanone (ketone) group, with a hydroxy group on the second carbon and a phenyl ring substituted with a trifluoromethyl group on the first carbon .


Physical and Chemical Properties Analysis

“Ethanone, 2-hydroxy-1-[4-(trifluoromethyl)phenyl]-” is a solid at room temperature . It has a molecular weight of 204.15 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • X-ray and DFT-Calculated Structures : Ethanone derivatives have been studied using X-ray diffraction techniques and characterized by IR. These studies involve optimizing molecular structures using density functional theory (DFT). The energetic behaviors of these compounds in different solvent media were also examined, highlighting their importance in structural and energetic analysis (Șahin et al., 2011).

  • Photoremovable Protecting Group for Carboxylic Acids : Ethanone derivatives have been introduced as a new photoremovable protecting group for carboxylic acids. This research presents the synthesis and photorelease of protected acids, offering a potential application in the field of organic synthesis and photochemistry (Walters N. Atemnkeng et al., 2003).

  • Molecular Docking and ADMET Studies for Antimicrobial Properties : Ethanone derivatives have been investigated for their antimicrobial properties. The study includes molecular docking with various proteins and assessing ADMET properties, demonstrating its potential in drug discovery and microbiology (Medicharla SRI SATYA et al., 2022).

  • Synthesis and Antimicrobial Activity : Research has been conducted on the synthesis of ethanone derivatives and their antimicrobial activity. This includes the use of specific starting materials and testing against bacteria, contributing to the field of antimicrobial drug research (Atul K. Wanjari, 2020).

  • Synthesis for Antimicrobial Activity : Studies on the synthesis of ethanone derivatives and their subsequent antimicrobial activity against various bacterial strains have been reported. This research is significant for the development of new antimicrobial agents (Hitesh Dave et al., 2013).

  • DNA-dependent Protein Kinase Inhibitors as Drug Candidates for Cancer : Ethanone derivatives have been identified as new protein kinase inhibitors, particularly targeting DNA repair pathways. This research has implications for cancer therapy, highlighting the role of ethanone derivatives in enhancing the effects of cancer treatments (A. Kashishian et al., 2003).

Safety and Hazards

The compound is classified under GHS07 for safety . It carries the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “Ethanone, 2-hydroxy-1-[4-(trifluoromethyl)phenyl]-” are not mentioned in the literature, compounds of this nature are often subjects of research in the fields of organic synthesis, medicinal chemistry, and materials science . Further studies could explore its potential applications in these areas.

Properties

IUPAC Name

2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNDDPHQGGNGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461226
Record name Ethanone, 2-hydroxy-1-[4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89630-28-4
Record name Ethanone, 2-hydroxy-1-[4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-4′-trifluoromethylacetophenone (40.0 g), sodium formate (40.0 g) and methanol (200 mL) was heated under reflux and stirred for 6 h. The reaction mixture was concentrated and poured into water (500 mL). The precipitated solid was collected by filtration, washed with water and air-dried to give the title compound as crystals (24.5 g, 80%). melting point: 112-114° C.
Quantity
40 g
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40 g
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200 mL
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Yield
80%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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